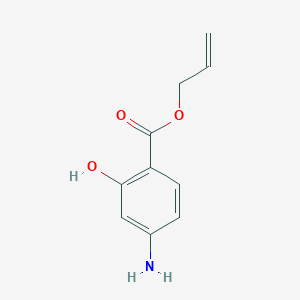![molecular formula C12H10ClN3S B15358183 4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15358183.png)
4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a thiophene ring, chlorine, and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Chlorination and Methylation: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
For industrial-scale production, the process would be optimized for cost-effectiveness and yield. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to sulfoxides or sulfones, and the pyrrolo[2,3-d]pyrimidine core can be reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation of the thiophene ring would produce a sulfone derivative.
Applications De Recherche Scientifique
4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism by which 4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the thiophene and methyl groups, making it less versatile in certain applications.
5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine: Similar but without the chlorine atom, which affects its reactivity and potential biological activity.
Thiophene-substituted pyrimidines: These compounds share the thiophene ring but differ in other substituents, influencing their chemical and biological properties.
Uniqueness
4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced material development.
Propriétés
Formule moléculaire |
C12H10ClN3S |
|---|---|
Poids moléculaire |
263.75 g/mol |
Nom IUPAC |
4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H10ClN3S/c1-6-7(2)14-12-9(6)10(13)15-11(16-12)8-3-4-17-5-8/h3-5H,1-2H3,(H,14,15,16) |
Clé InChI |
ACWJKGOYXQWAGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C(=NC(=N2)C3=CSC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


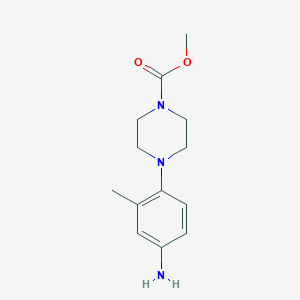
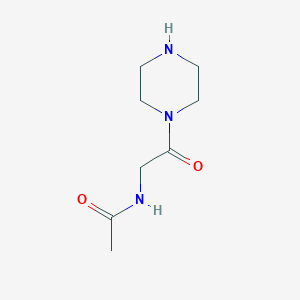
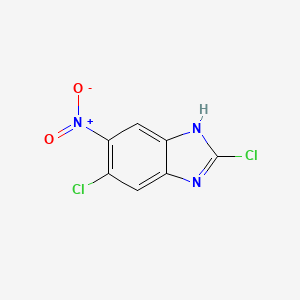
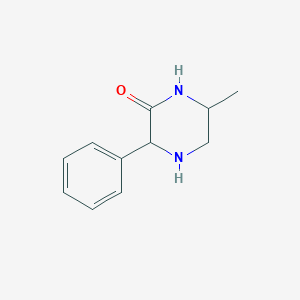
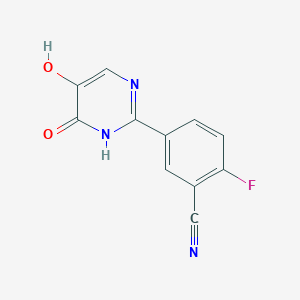

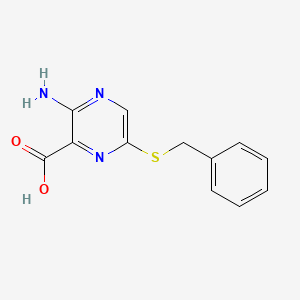
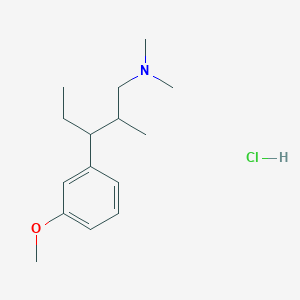
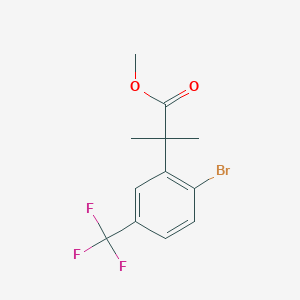
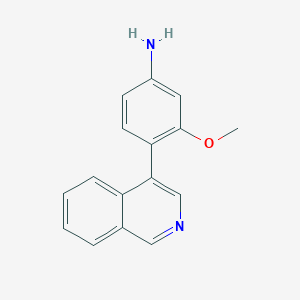
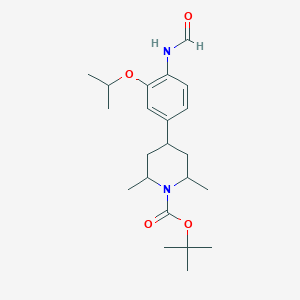
![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
